molecular formula C7H5FO2 B14028324 4-(Fluoro-18F)benzoic acid CAS No. 10011-97-9

4-(Fluoro-18F)benzoic acid

Cat. No.: B14028324
CAS No.: 10011-97-9
M. Wt: 139.11 g/mol
InChI Key: BBYDXOIZLAWGSL-COJKEBBMSA-N
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Description

4-(Fluoro-18F)benzoic acid is a fluorine-18-labeled aromatic carboxylic acid that serves as a critical building block in radiopharmaceutical chemistry. Its primary research value lies in its role as a direct precursor for the synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB), a highly important prosthetic group used to introduce the positron-emitting isotope fluorine-18 into complex bioactive molecules such as peptides, proteins, and antibodies . The incorporation of fluorine-18 (with a 109.7-minute half-life) enables the lengthy, multi-step syntheses often required for labeling these sensitive biomolecules, making it a versatile tool for developing target-specific Positron Emission Tomography (PET) tracers . This compound is for research purposes only and is a key reagent in the development of novel molecular imaging agents for oncology and neurology. Proper handling procedures should be followed for all radioactive materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10011-97-9

Molecular Formula

C7H5FO2

Molecular Weight

139.11 g/mol

IUPAC Name

4-(18F)fluoranylbenzoic acid

InChI

InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i8-1

InChI Key

BBYDXOIZLAWGSL-COJKEBBMSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)[18F]

Canonical SMILES

C1=CC(=CC=C1C(=O)O)F

Origin of Product

United States

Radiochemical Synthesis Methodologies for 4 Fluoro 18f Benzoic Acid

Nucleophilic Aromatic Substitution (SNAr) for [¹⁸F]Fluorination

Nucleophilic aromatic substitution (SₙAr) is a primary method for introducing the fluorine-18 (B77423) isotope into aromatic rings. researchgate.netharvard.eduncl.ac.uk This reaction is typically performed in polar aprotic solvents at elevated temperatures, generally above 100°C. acs.org For the reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. ncl.ac.uk

Utilization of Quaternary Ammonium (B1175870) Salts as Precursors

Quaternary ammonium salts, particularly trimethylammonium triflate derivatives, are widely used as precursors for the synthesis of [¹⁸F]FBA. researchgate.netncl.ac.ukd-nb.info These precursors offer good performance as leaving groups, helping to stabilize the charge on the aromatic ring during the substitution reaction. ncl.ac.uk

Several types of quaternary ammonium salt precursors have been successfully employed, including:

4-(ethoxycarbonylphenyl)trimethylammonium triflate . researchgate.net

4-formyl-N,N,N-trimethylanilinium triflate . mdpi.com

pentamethylbenzyl-4-(trimethylammonium trifluoromethanesulfonate) benzoate (B1203000) . nih.gov

4-(tert-butoxycarbonyl)-N,N,N-trimethylphenylammonium triflate . researchgate.net

Table 1: Quaternary Ammonium Salt Precursors for [¹⁸F]FBA Synthesis

Precursor Name Intermediate Product Reference
4-(ethoxycarbonylphenyl)trimethylammonium triflate Ethyl 4-[¹⁸F]fluorobenzoate researchgate.net
4-formyl-N,N,N-trimethylanilinium triflate 4-[¹⁸F]fluorobenzaldehyde mdpi.com
Pentamethylbenzyl-4-(trimethylammonium trifluoromethanesulfonate) benzoate 4-[¹⁸F]fluorobenzoic acid nih.gov
4-(tert-butoxycarbonyl)-N,N,N-trimethylphenylammonium triflate tert-butyl 4-[¹⁸F]fluorobenzoate researchgate.net
Ethyl-4-(trimethylammonium triflate) benzoate Ethyl 4-[¹⁸F]fluorobenzoate osti.gov

Role of Kryptofix 222 and Potassium Carbonate in [¹⁸F]Fluoride Activation

The reactivity of the [¹⁸F]fluoride ion is a critical factor in nucleophilic substitution reactions. In its aqueous state from the cyclotron, the fluoride (B91410) ion is heavily solvated by water molecules, rendering it a poor nucleophile. acs.orgradiologykey.com To overcome this, the [¹⁸F]fluoride must be dehydrated, and its nucleophilicity enhanced. acs.org

This is commonly achieved by using a combination of Kryptofix 222 (K222) and a weak base, typically potassium carbonate (K₂CO₃). ncl.ac.ukresearchgate.net

Kryptofix 222 (K222) is a cryptand that effectively chelates the potassium ion (K⁺). acs.orgnih.gov This complexation prevents the formation of strong ionic bonds between K⁺ and the [¹⁸F]F⁻ ion, resulting in a more "naked" and highly reactive fluoride ion. radiologykey.comnih.gov

Potassium Carbonate (K₂CO₃) serves as a base to neutralize any acidic species present and to facilitate the elution of [¹⁸F]fluoride from the anion exchange cartridge where it is initially trapped. radiologykey.comspringermedizin.de

The process involves trapping the aqueous [¹⁸F]fluoride on an anion-exchange column, then eluting it with a solution of K222 and K₂CO₃ in an organic solvent mixture. radiologykey.comspringermedizin.de Subsequent azeotropic drying with a solvent like acetonitrile (B52724) removes the residual water, yielding a highly reactive [¹⁸F]F⁻/K⁺/K222 complex ready for the nucleophilic substitution reaction. acs.org

Solvent Systems and Optimized Reaction Conditions

The choice of solvent and reaction conditions is crucial for the successful synthesis of [¹⁸F]FBA via SₙAr. Polar aprotic solvents are preferred as they can dissolve the reactants while not solvating the fluoride ion as strongly as protic solvents. acs.orguni-tuebingen.de

Commonly used solvents include:

Dimethylsulfoxide (DMSO) . ncl.ac.ukosti.govspringermedizin.de

Acetonitrile (MeCN) . mdpi.comspringermedizin.de

Dimethylformamide (DMF) . uni-tuebingen.de

Reaction temperatures for the nucleophilic substitution are typically elevated, often ranging from 90°C to 150°C, to overcome the activation energy of the aromatic substitution. mdpi.comuni-tuebingen.dearkat-usa.org For example, the reaction of ethyl-4-(trimethylammonium triflate) benzoate with [¹⁸F]fluoride in the presence of K222 and K₂CO₃ is often carried out in DMSO at 100°C for 15 minutes. osti.gov Another protocol uses DMSO at 120°C for 8 minutes with a similar precursor. springermedizin.de

Optimization of reaction conditions, including precursor concentration and temperature, can significantly impact the radiochemical yield (RCY). uni-tuebingen.de For instance, studies have shown that RCYs are generally proportional to both the concentration of the precursor and the reaction temperature. uni-tuebingen.de

Alternative Radiosynthesis Strategies for [¹⁸F]FBA

While SₙAr with quaternary ammonium salts is a robust method, alternative strategies have been developed to overcome some of its limitations, such as the need for harsh reaction conditions and multi-step procedures. arkat-usa.orgnih.gov

Iodonium (B1229267) Salt Precursors

Diaryliodonium salts have emerged as valuable precursors for the one-step introduction of [¹⁸F]fluoride into non-activated aromatic rings. ncl.ac.uknih.gov These precursors can facilitate radiofluorination under milder conditions compared to traditional SₙAr methods.

The general approach involves the reaction of a diaryliodonium salt with [¹⁸F]fluoride. The regioselectivity of the fluorination is influenced by the electronic properties of the two aryl groups, with the fluoride ion preferentially attacking the more electron-deficient ring. ncl.ac.uk To direct the fluorination to the desired benzoic acid moiety, an electron-rich auxiliary arene, such as a 2-thienyl group, is often used. ncl.ac.uk

More recently, spirocyclic hypervalent iodine(III) compounds, such as 1-arylbenziodoxolones and iodonium ylides, have been shown to be efficient precursors for radiofluorination. arkat-usa.orgnih.govnih.gov These precursors can lead to high radiochemical yields and purities. For example, the use of a 5-nitro-substituted benziodoxole precursor resulted in up to 39% radiochemical yield of the corresponding [¹⁸F]fluorobenzoic acid with excellent radiochemical purity. arkat-usa.org Similarly, iodonium ylide precursors have been used to synthesize [¹⁸F]-labeled radiopharmaceuticals in good yields. nih.gov

Table 2: Iodonium Salt Precursors for [¹⁸F]FBA Synthesis

Precursor Type Auxiliary Group Example Key Advantage Reference
Diaryliodonium Salt 2-Thienyl One-step fluorination of non-activated rings ncl.ac.uk
1-Arylbenziodoxolone N/A High radiochemical yield and purity arkat-usa.org
Iodonium Ylide N/A Efficient radiosynthesis strategy nih.gov

Arylboronic Acid Pinacol (B44631) Ester Precursors

Copper-mediated radiofluorination of arylboronic acid esters, particularly pinacol esters (Bpin), represents another significant advancement in the synthesis of [¹⁸F]fluoroarenes. nih.govmdpi.com This method, pioneered by Gouverneur and Sanford, allows for the fluorination of a wide range of (hetero)aryl boronic esters using commercially available and air-stable copper catalysts. mdpi.comnih.gov

The reaction typically involves an arylboronic acid pinacol ester precursor, a copper catalyst (e.g., Cu(OTf)₂(py)₄), and a source of [¹⁸F]fluoride. nih.govnih.gov The reaction tolerates various functional groups and can be performed under relatively mild conditions. For example, 3-[¹⁸F]fluorobenzoic acid has been synthesized with a 97% radiochemical conversion using this method. nih.gov

This strategy has been automated for the synthesis of complex radiotracers, demonstrating its practical applicability. mdpi.com While initially developed with pinacol esters, more stable boronic esters derived from 3,4-diethylhexane-3,4-diol (Epin) have also been shown to be highly suitable for copper-mediated radiolabeling. nih.gov

Automated Radiosynthesis Systems for 4-(Fluoro-18F)benzoic Acid

The production of this compound ([¹⁸F]FBA), a critical precursor for various PET radiotracers, has been significantly enhanced through the use of automated synthesis modules. These systems offer the advantages of standardized production, reduced operator radiation exposure, and improved reproducibility compared to manual methods. The automation of the multi-step synthesis process, which typically involves nucleophilic substitution followed by hydrolysis, can be challenging but has been successfully implemented on several commercial and custom-built platforms. researchgate.net

Integration with Chemistry Process Control Units

A key development in the automated synthesis of [¹⁸F]FBA has been its integration with Chemistry Process Control Units (CPCUs). These units are designed to precisely manage the entire radiosynthesis sequence, including reagent delivery, temperature control, reaction timing, and initial purification steps.

One notable example is the successful preparation of [¹⁸F]FBA using a modified Siemens/CTI CPCU double vessel [¹⁸F]FDG module. nih.govsigmaaldrich.com This adaptation demonstrates the flexibility of existing commercial modules, originally designed for other common radiotracers, to be reprogrammed for the specific requirements of [¹⁸F]FBA synthesis. nih.gov Similarly, a fully automated and reproducible synthesis has been established on a computer-controlled general-purpose CPCU, highlighting the adaptability of these systems. snmjournals.org The AllinOne synthesis module is another platform on which automated syntheses of various ¹⁸F-labeled radiopharmaceuticals have been developed to be safe and reproducible under cGMP guidelines. researchgate.net

The process on these automated systems generally involves trapping the cyclotron-produced [¹⁸F]fluoride, performing the nucleophilic substitution on a precursor like ethyl 4-(trimethylammoniumtriflate) benzoate, and subsequent hydrolysis of the resulting ester to yield [¹⁸F]FBA. snmjournals.org The entire sequence is executed within the contained, shielded environment of the synthesis module, controlled by the CPCU.

Optimization for High Efficiency and Reproducibility

Optimization of automated synthesis is crucial for maximizing radiochemical yield and ensuring consistent, reproducible results for clinical and preclinical use. A primary advantage of using systems like the Siemens/CTI CPCU is the achievement of highly reproducible and fully automated procedures. nih.gov

Efficiency is enhanced by minimizing synthesis time and simplifying purification. For instance, some automated methods utilize solid-phase extraction (SPE) cartridges, such as Sep-Pak C18, for the purification of both the intermediate and the final [¹⁸F]FBA product, which is a faster alternative to HPLC purification. snmjournals.org Research into continuous-flow synthesis using microfluidic chips has also shown promise, demonstrating the potential for higher radiochemical yields in shorter reaction times compared to conventional batch reactor methods. plos.org

Reproducibility in these automated systems is contingent on factors such as the efficient evaporation of solvents and the stability of reagents within the module. nih.gov By automating the entire process from [¹⁸F]fluoride delivery to the final product formulation, these systems minimize human intervention and variability, leading to reliable production of this compound. nih.govsnmjournals.org

Radiochemical Yield and Conversion Rates in this compound Production

The efficiency of this compound ([¹⁸F]FBA) production is primarily assessed by its radiochemical yield (RCY) and radiochemical conversion. Radiochemical yield refers to the amount of radioactive product obtained relative to the starting amount of radioactivity, often corrected for decay to provide a standardized measure. High and consistent yields are paramount for the routine and cost-effective production of radiopharmaceuticals.

The synthesis of [¹⁸F]FBA is typically a multi-step process, and the reported yields can vary significantly based on the specific precursor, reaction conditions, and synthesis platform (manual vs. automated). Automated systems, in particular, have been developed to provide consistent and high yields. For example, a fully automated preparation using a Siemens/CTI CPCU reported decay-corrected yields of 77 ± 5% for [¹⁸F]FBA. nih.gov Another custom-built, computer-controlled CPCU achieved an efficiency of synthesis (EOS) of 60% for [¹⁸F]FBA. snmjournals.org

The following table summarizes reported yield data for the production of this compound and its subsequent derivatives.

Synthesis Method/SystemProductYield ReportedReference
Automated Siemens/CTI CPCUThis compound ([¹⁸F]FBA)77 ± 5% (decay-corrected) nih.gov
Automated general purpose CPCUThis compound ([¹⁸F]FBA)60% (Efficiency of Synthesis) snmjournals.org
Acylation ApproachThis compound ([¹⁸F]FBA)19.0 - 29.0% (radiochemical yield) nih.gov
From Quaternary Salt PrecursorPropargyl 4-[¹⁸F]fluorobenzoate58 ± 31% (decay-corrected) nih.gov
Automated synthesis of [¹⁸F]FBEMN-[2-(4-[18F]fluorobenzamido)ethyl]maleimide17.3 ± 7.1% (uncorrected) nih.gov
Continuous-Flow Microfluidic ChipN-Succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)64 ± 2% (conversion yield) plos.org
Solid-Phase Synthesis from [¹⁸F]FBAOlaparib Derivative ([¹⁸F]4)77.3 ± 1.5% (decay-corrected conversion) nih.gov

Precursor Chemistry in 4 Fluoro 18f Benzoic Acid Radiosynthesis

Design and Development of Advanced Precursors for [¹⁸F]FBA

The development of precursors for [¹⁸F]FBA synthesis has evolved to improve radiochemical yield, simplify synthesis procedures, and enhance the specific activity of the final product. Early methods often involved multi-step syntheses, which are time-consuming and can lead to significant decay of the ¹⁸F isotope. mdpi.comresearchgate.net

One of the most common strategies involves nucleophilic aromatic substitution (SNAr) on an electron-deficient aromatic ring. acs.org Precursors for this approach are typically benzoic acid derivatives with a good leaving group at the 4-position. A widely used class of precursors is the quaternary ammonium (B1175870) triflate salts. For instance, 4-formyl-N,N,N-trimethylanilinium triflate and ethyl 4-(trimethylammonium triflate)benzoate have been extensively used. nih.govlookchem.comdiva-portal.org The trimethylammonium group is an excellent leaving group, facilitating its displacement by the [¹⁸F]fluoride ion. osti.gov

More recent advancements have explored other types of precursors to further optimize the radiosynthesis. These include:

Diaryliodonium salts: These compounds exhibit high reactivity towards nucleophilic fluorination, often without the need for activating groups, due to the presence of a hypervalent iodine atom and an excellent leaving group. mdpi.comresearchgate.net This allows for rapid and efficient radiofluorination under mild conditions.

Pinacol (B44631) esters of arylboronic acids (ArylBPin): Copper-mediated ¹⁸F-fluorination of ArylBPin precursors has emerged as a promising method. This approach has demonstrated high radiochemical conversion and is suitable for one-pot synthesis procedures. mdpi.com

Aryl(2,4,6-trimethoxyphenyl)iodonium tosylate: This precursor has been utilized for Kryptofix-mediated fluorination, showing comparable radiochemical yields to other established methods. mdpi.com

1-Arylbenziodoxolones: These have been investigated as efficient precursors for the synthesis of fluorobenzoic acids via nucleophilic fluorination. researchgate.net

The table below summarizes some of the key precursors developed for the radiosynthesis of [¹⁸F]FBA and its derivatives.

Precursor TypeLeaving GroupKey FeaturesReference
Quaternary Ammonium SaltsTrimethylammoniumWidely used, good leaving group, often requires multi-step synthesis. nih.govlookchem.comdiva-portal.org nih.govlookchem.comdiva-portal.org
Diaryliodonium SaltsAryliodoniumHigh reactivity, mild reaction conditions, no activating groups needed. mdpi.comresearchgate.net mdpi.comresearchgate.net
Arylboronic Acid Pinacol EstersB(pin)Copper-mediated, high radiochemical conversion, suitable for one-pot synthesis. mdpi.com mdpi.com
1-ArylbenziodoxolonesIodonium-basedEfficient for nucleophilic fluorination. researchgate.net researchgate.net

Structural Requirements for Facilitated [¹⁸F]Fluoride Incorporation

For efficient nucleophilic aromatic substitution, the precursor molecule must possess specific structural features that facilitate the attack of the [¹⁸F]fluoride ion. The primary requirement is the presence of a good leaving group at the position where the fluorine-18 (B77423) is to be introduced. researchgate.net

The reactivity of the aromatic ring is another critical factor. The presence of electron-withdrawing groups on the aromatic ring enhances its electrophilicity, making it more susceptible to nucleophilic attack. In the context of benzoic acid precursors, the carboxylic acid group itself is an electron-withdrawing group, which activates the ring for nucleophilic substitution.

Hypervalent iodine compounds, such as diaryliodonium salts and 1-arylbenziodoxolones, have proven to be particularly effective precursors. researchgate.net The hypervalent nature of the iodine atom makes the attached aryl group highly susceptible to nucleophilic attack. Furthermore, the departure of a stable aryliodine molecule as the leaving group provides a strong thermodynamic driving force for the reaction.

The design of these precursors often involves a balance between reactivity and stability. While a highly reactive precursor can lead to faster reaction times and higher yields, it may also be more prone to decomposition, which can complicate the purification of the final product. acs.org

Analytical Characterization of Non-Radioactive Precursors

Before a precursor can be used for radiosynthesis, its non-radioactive (or "cold") analogue is synthesized and thoroughly characterized to confirm its identity and purity. This is a crucial step to ensure the reliability and reproducibility of the subsequent radiolabeling reaction.

Standard analytical techniques are employed for this purpose. ¹H-NMR (Proton Nuclear Magnetic Resonance) spectroscopy is used to determine the structure of the precursor molecule by analyzing the chemical environment of the hydrogen atoms. nih.govresearchgate.net This technique provides information about the connectivity of atoms and the presence of functional groups.

For example, in the synthesis of pentamethylbenzyl 4-(N,N-dimethylamino)benzoate, a precursor for a derivative of [¹⁸F]FBA, ¹H-NMR was used to confirm the structure of the intermediate and final products. researchgate.net The chemical shifts (δ) and splitting patterns of the protons are unique to the specific molecule.

Similarly, in the characterization of a quaternary salt precursor, pentamethylbenzyl-4-(trimethylammonium trifluoromethanesulfonate) benzoate (B1203000), ¹H-NMR was used to verify its synthesis. nih.gov The synthesis of ethyl 4-(trimethylammonium triflate)benzoate, another common precursor, is also confirmed through established procedures that would involve analytical characterization. lookchem.com

In addition to NMR, other techniques such as mass spectrometry can be used to confirm the molecular weight of the synthesized precursor. The purity of the precursor is often assessed using High-Performance Liquid Chromatography (HPLC). lookchem.com

Derivatization and Activation of 4 Fluoro 18f Benzoic Acid As Prosthetic Groups

N-Succinimidyl-4-(Fluoro-18F)benzoate ([¹⁸F]SFB) Synthesis and its Broad Utility

N-Succinimidyl-4-(fluoro-18F)benzoate ([¹⁸F]SFB) is a widely utilized prosthetic group for labeling peptides and proteins with fluorine-18 (B77423). nih.gov Its popularity stems from the stable amide bond formed upon reaction with primary amino groups on biomolecules and the favorable in vivo stability of the resulting [¹⁸F]fluorobenzoylated conjugates. nih.govnih.gov The synthesis of [¹⁸F]SFB from [¹⁸F]fluoride typically involves a multi-step process. mdpi.comnih.gov

The conversion of 4-(Fluoro-18F)benzoic acid to its activated N-succinimidyl ester, [¹⁸F]SFB, is a critical step in the synthesis of this prosthetic group. Various activating reagents and reaction conditions have been employed to achieve this transformation efficiently.

Initially, dicyclohexylcarbodiimide (B1669883) (DCC) was used for this activation step. mdpi.comnih.gov A more common and improved method involves the use of O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TSTU). nih.govmdpi.com This reagent has been shown to be effective in converting the intermediate 4-[¹⁸F]fluorobenzoic acid to [¹⁸F]SFB. mdpi.comsnmjournals.org The reaction is typically carried out in an appropriate solvent like acetonitrile (B52724) at an elevated temperature. mdpi.coma-star.edu.sg Other activating agents that have been utilized include N,N-disuccinimidyl carbonate. nih.gov

The synthesis of [¹⁸F]SFB often starts from a precursor such as ethyl-4-(trimethylammonium)benzoate, which undergoes nucleophilic [¹⁸F]fluorination, followed by hydrolysis of the ester group to yield 4-[¹⁸F]fluorobenzoic acid. mdpi.coma-star.edu.sg This intermediate is then activated without purification. For instance, after hydrolysis with tetrapropylammonium (B79313) hydroxide (B78521) (TPAOH), TSTU is added to the reaction mixture to form [¹⁸F]SFB. mdpi.coma-star.edu.sg Microwave-assisted synthesis has also been explored to expedite the process, with the final activation step using TSTU. jove.comjove.com

One-step synthesis methods have also been developed to simplify the production of [¹⁸F]SFB. These approaches bypass the multi-step sequence by using precursors like diaryliodonium salts or stannyl (B1234572) derivatives. For example, (4-((2,5-dioxopyrrolidin-1-yloxy)carbonyl)phenyl)(thiophen-2-yl)iodonium trifluoroacetate (B77799) has been used as a precursor for a single-step nucleophilic [¹⁸F]fluorination to directly produce [¹⁸F]SFB. snmjournals.org Similarly, N-succinimidyl 4-(tri-n-butylstannyl)benzoate has been employed in a copper-mediated radiofluorination reaction. mdpi.com

Table 1: Comparison of Activation Reagents for [¹⁸F]SFB Synthesis

Activation Reagent Precursor for [¹⁸F]FBA Typical Reaction Conditions Notes
Dicyclohexylcarbodiimide (DCC) 4-formyl-N,N,N-trimethylanilinium-triflate - Original method reported in 1992. mdpi.comnih.gov
O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) Ethyl-4-(trimethylammonium)benzoate Acetonitrile, 90°C Commonly used in automated synthesis modules. mdpi.comsnmjournals.orga-star.edu.sg
N,N-Disuccinimidyl carbonate 4-formyl-N,N,N-trimethyl benzenaminium trifluoromethane (B1200692) sulfonate - An alternative activation method. nih.gov
Direct Fluorination Precursors Diaryliodonium salts, Stannyl derivatives DMF, 130°C (Iodonium salt); DMA, 140°C (Stannyl derivative) One-step synthesis methods to simplify the process. mdpi.comsnmjournals.org

The demand for [¹⁸F]SFB for radiolabeling biomolecules has driven the development of automated synthesis methods to ensure consistent and reliable production. Various commercial and custom-built automated synthesis modules are now used for the routine preparation of [¹⁸F]SFB. These systems typically perform the multi-step synthesis in a "one-pot" fashion, minimizing manual intervention and radiation exposure. vub.be

Automated synthesizers like the IBA Synthera and Scintomics GRP4V have been successfully employed for the production of [¹⁸F]SFB. a-star.edu.sgibaradiopharmasolutions.cn For example, using an IBA Synthera module, [¹⁸F]SFB has been synthesized from (4-ethoxycarbonylphenyl) trimethylammonium triflate with a decay-corrected radiochemical yield of 75-85% in approximately 58 minutes. ibaradiopharmasolutions.cn A semi-automated synthesis on a Scintomics GRP4V cassette module yielded dried [¹⁸F]SFB with a non-decay corrected radiochemical yield of 22.7 ± 3.5% in about 85 minutes. a-star.edu.sg

The TRACERlab FXN module has also been utilized for the automated synthesis of [¹⁸F]SFB, resulting in a decay-corrected radiochemical yield of 46.7 ± 5.4% within 65 minutes. diva-portal.org Furthermore, the Neptis® radiosynthesis unit has been implemented for a fully automated one-step labeling and purification of [¹⁸F]SFB from a tin precursor, followed by the automated coupling to a nanobody. nih.gov This integrated approach simplifies the entire process from radiosynthesis to final product formulation. nih.gov

Microfluidic technology, such as electrowetting-on-dielectric (EWOD) microfluidic chips, has also been adapted for the on-demand synthesis of [¹⁸F]SFB. rsc.orgresearchgate.net This approach allows for the synthesis to be performed in microliter droplets, offering potential for compact, on-site radiosynthesizers. rsc.org

Table 2: Automated Synthesis Platforms for [¹⁸F]SFB Production

Automated Platform Precursor Radiochemical Yield (Decay-Corrected) Synthesis Time Reference
IBA Synthera (4-ethoxycarbonylphenyl) trimethylammonium triflate 75-85% 58 min ibaradiopharmasolutions.cn
Scintomics GRP4V Ethyl-4-(trimethylammonium)benzoate 22.7 ± 3.5% (non-decay corrected) 85 min a-star.edu.sg
TRACERlab FXN - 46.7 ± 5.4% 65 min diva-portal.org
Neptis® Tin precursor 42 ± 4% 160 min (including purification and conjugation) nih.gov
EWOD Microfluidic Chip - 39 ± 7% ~120 min rsc.org
Trasis AiO Ethyl-4-(trimethylammonium)benzoate 44 ± 4% 54 min vub.be

Development of Alternative this compound-Based Prosthetic Groups

While [¹⁸F]SFB is a widely used prosthetic group, research has also focused on developing alternative derivatives of this compound to expand the toolkit for radiolabeling. These alternative prosthetic groups are designed to offer different reactivity, improved stability, or compatibility with specific conjugation chemistries.

Propargyl 4-(fluoro-18F)benzoate ([¹⁸F]PFB) has been developed as a prosthetic group for labeling biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". nih.govduke.edu This approach offers a highly efficient and specific method for conjugation. The synthesis of [¹⁸F]PFB is achieved by the nucleophilic displacement of a quaternary ammonium (B1175870) triflate precursor with [¹⁸F]fluoride. nih.gov This method provides [¹⁸F]PFB in good radiochemical yields. nih.govresearchgate.net

Once synthesized, [¹⁸F]PFB can be readily conjugated to azide-functionalized biomolecules. nih.gov This has been demonstrated with model compounds such as benzyl (B1604629) azide (B81097) and lysine (B10760008) derivatives, as well as with a transglutaminase-reactive peptide. nih.govresearchgate.net The click reaction with [¹⁸F]PFB proceeds with high efficiency, making it a valuable tool for the ¹⁸F-labeling of a wide range of biomolecules. nih.govduke.edu

Beyond [¹⁸F]SFB and [¹⁸F]PFB, other functionalized derivatives of this compound have been synthesized to cater to specific labeling requirements. For instance, N-succinimidyl 3-(1-(2-(2-(2-(2-[¹⁸F]fluoroethoxy)ethoxy)ethoxy)ethyl)-1H-1,2,3-triazol-4-yl)-5-(guanidinomethyl)benzoate ([¹⁸F]SFETGMB) has been developed as a residualizing label for single domain antibody fragments. nih.gov This complex prosthetic group is designed to improve the pharmacokinetic properties of the radiolabeled antibody. nih.gov

Another example is the use of 4-[¹⁸F]fluorobenzaldehyde, derived from the same precursors as [¹⁸F]SFB, for conjugation via oxime formation. nih.govmcmaster.ca This provides an alternative conjugation strategy to the acylation reaction with [¹⁸F]SFB. Research has also explored the synthesis of other derivatives, though details on their specific structures and applications are varied. arkat-usa.org The overarching goal of developing these alternative prosthetic groups is to provide a diverse set of tools for the efficient and stable radiolabeling of various biomolecules for PET imaging.

Radiochemical Purity and Molar Activity of Activated Forms

The quality of the activated forms of this compound, such as [¹⁸F]SFB and [¹⁸F]PFB, is crucial for their successful application in radiolabeling. Two key parameters that define this quality are radiochemical purity and molar activity.

High radiochemical purity ensures that the radioactivity is associated with the desired compound and not with radiolabeled impurities that could interfere with the subsequent conjugation reaction or in vivo studies. mdpi.com For [¹⁸F]SFB, radiochemical purities of over 95% are routinely achieved after purification by methods like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). a-star.edu.sgvub.bediva-portal.org Some automated synthesis protocols report radiochemical purities between 95.8% and 98.2% after SepPak purification. ibaradiopharmasolutions.cn For [¹⁸F]PFB, the synthesis also yields a product with high radiochemical purity suitable for click chemistry applications. nih.gov

Molar activity, defined as the amount of radioactivity per mole of compound, is another critical parameter. High molar activity is often desirable to minimize the mass of the injected compound and to avoid potential pharmacological effects or receptor saturation. The molar activity of [¹⁸F]SFB can vary depending on the synthesis method and the amount of starting radioactivity. Reported values for molar activity are in the range of 96–155 GBq/µmol and >100 GBq/µmol. mdpi.coma-star.edu.sg One study reported a specific radioactivity of 11-12 GBq/µmol. nih.gov For automated synthesis on an IBA Synthera module, specific activities of 80.1–149.1 GBq/µmol at the end of synthesis have been achieved. ibaradiopharmasolutions.cn

Table 3: Radiochemical Purity and Molar Activity of Activated this compound Derivatives

Compound Radiochemical Purity Molar Activity (or Specific Activity) Reference
[¹⁸F]SFB >95% >100 GBq/µmol a-star.edu.sg
[¹⁸F]SFB 95.8-98.2% 80.1-149.1 GBq/µmol ibaradiopharmasolutions.cn
[¹⁸F]SFB >95% 3.15 ± 1.3 Ci/µmol diva-portal.org
[¹⁸F]SFB >99% 96–155 GBq/µmol mdpi.com
[¹⁸F]SFB >90% 10.42 - 15.58 GBq/µmol (apparent) vub.be
[¹⁸F]SFB - 11-12 GBq/µmol nih.gov
[¹⁸F]PFB High (not specified) Not specified nih.gov

Bioconjugation Strategies Utilizing 4 Fluoro 18f Benzoic Acid Derivatives

Amine-Reactive Conjugation with Peptides and Proteins

One of the most common and well-established methods for labeling peptides and proteins involves targeting primary amine groups. thermofisher.com These are present at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. thermofisher.com Due to their positive charge at physiological pH, lysine residues are typically located on the exterior of proteins, making them readily accessible for conjugation. thermofisher.com

Lysine Residue Labeling Approaches

A prominent amine-reactive derivative of 4-(fluoro-18F)benzoic acid is N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB). nih.gov This reagent reacts with primary amines under mild conditions to form stable amide bonds. thermofisher.comucsd.edu The NHS ester group of [18F]SFB is a highly efficient acylating agent for the ε-amino group of lysine. aatbio.com

The labeling of the isopeptide N(epsilon)-(gamma-glutamyl)-L-lysine with [18F]SFB has been studied to optimize reaction conditions. nih.gov Research has shown that the coupling reaction is significantly influenced by the concentration of the isopeptide but is largely independent of temperature and pH. nih.gov Under optimized conditions, significant amounts of [18F]SFB can be converted to the [18F]fluorobenzoylated isopeptide with high radiochemical purity. nih.gov

ParameterObservationReference
Isopeptide ConcentrationStrongly affects the coupling reaction nih.gov
TemperatureLargely independent nih.gov
pHLargely independent nih.gov
Radiochemical Yield44-53% for [18F]SFB synthesis nih.gov
Purity>95% for [18F]SFB nih.gov

Site-Specific Conjugation via Ligands or Linkers

While lysine labeling is a robust technique, it can result in a heterogeneous product with multiple radiolabels attached at various positions. To achieve greater homogeneity and control over the site of conjugation, site-specific methods have been developed. These approaches often involve the introduction of unique reactive handles into the protein structure.

One such strategy is glycoengineering, where the drug-linker is conjugated to N297 glycans in the CH2 domain of an antibody. nih.gov This method avoids modification of amino acid residues. nih.gov Another approach involves the incorporation of unnatural amino acids with bioorthogonal functional groups, which can then be selectively targeted for conjugation. nih.gov While these methods provide site-specificity, their direct application with this compound derivatives requires the appropriate functionalization of the linker or the unnatural amino acid.

Thiol-Reactive Conjugation Methods

Thiol-reactive conjugation targets the sulfhydryl group of cysteine residues. This approach is often favored over lysine modification due to the lower abundance and higher nucleophilicity of cysteine residues, which can lead to more selective and controlled conjugation. researchgate.net

Derivatives of this compound have been developed for thiol-specific labeling. For instance, [18F]FBEM (N-[2-(4-[18F]fluorobenzamido)ethyl]maleimide) is a thiol-reactive prosthetic group synthesized from 4-[18F]fluorobenzoic acid. nih.gov The maleimide (B117702) group of [18F]FBEM reacts specifically with the thiol group of cysteine residues to form a stable thioether bond.

A systematic comparison of novel thiol-reactive prosthetic groups, such as [18F]FBOM and [18F]FBAM, with the amine-reactive [18F]SFB has been conducted. nih.gov The results indicated that the thiol-reactive agents showed significantly better labeling efficiencies for peptides compared to [18F]SFB. nih.gov Specifically, [18F]FBOM was found to be well-suited for labeling hydrophilic cysteine-containing peptides, while [18F]FBAM demonstrated superior performance for higher molecular weight proteins. nih.gov

Prosthetic GroupTarget ResidueAdvantageReference
[18F]SFBLysine (Amine)Well-established nih.gov
[18F]FBOMCysteine (Thiol)Efficient for hydrophilic peptides nih.gov
[18F]FBAMCysteine (Thiol)Superior for high MW compounds nih.gov

Arginine-Selective Bioconjugation Techniques

A more recent and highly specific approach targets arginine residues. A novel arginine-selective prosthetic group, 4-[18F]fluorophenylglyoxal ([18F]FPG), has been developed and evaluated. sahmri.org.aukcl.ac.uk This reagent demonstrates high selectivity for arginine residues, even in the presence of an excess of other nucleophilic amino acids like lysine, cysteine, and histidine. sahmri.org.aukcl.ac.uk

The conjugation of [18F]FPG to proteins preserves the binding affinity of the native protein and shows excellent stability in vivo. sahmri.org.aukcl.ac.uk This method has been successfully used to label various proteins, including human serum albumin (HSA), ubiquitin, and interleukins, with good radiochemical yields. kcl.ac.uk The automated radiosynthesis of [18F]FPG has also been developed, making this promising reagent more accessible. researchgate.net

ProteinLabeled withIsolated Radiochemical Yield (n.d.c.)Reference
Human Serum Albumin (HSA)[18F]FPG~30-60% kcl.ac.uk
Ubiquitin[18F]FPG~30-60% kcl.ac.uk
Interleukin-2[18F]FPG~30-60% kcl.ac.uk
Interleukin-4[18F]FPG~30-60% kcl.ac.uk

Solid-Phase Bioconjugation Approaches

Solid-phase synthesis offers several advantages for the preparation of radiolabeled peptides, including simplified purification and the ability to drive reactions to completion using excess reagents. A strategy for the solid-phase synthesis of [18F]labeled peptides has been developed utilizing 4-[18F]fluorobenzoic acid. sigmaaldrich.com In this method, peptides are assembled on a solid support and then acylated with 4-[18F]fluorobenzoic acid. sigmaaldrich.com The labeled peptide is subsequently cleaved from the resin. sigmaaldrich.com This approach has been shown to be rapid, with acylation and release from the solid support being achieved in minutes. sigmaaldrich.com

Recent studies have shown that radiochemical yields for solid-phase peptide conjugation using 4-[18F]fluorobenzoic acid can be as high as 35%–64%, depending on the solid support and cleavage conditions. nih.gov

"Click Chemistry" Applications of this compound Derivatives

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for bioconjugation due to its high efficiency, specificity, and mild reaction conditions. ekb.egnih.gov Derivatives of this compound have been designed to participate in these reactions.

4-[18F]Fluorobenzyl azide (B81097) is a synthon that can be conjugated to alkyne-modified biomolecules via CuAAC. mdpi.com This approach has been used to label aptamers specific to the epidermal growth factor receptor (EGFR). mdpi.com The resulting 18F-labeled conjugates were obtained with high radiochemical purity. mdpi.com

Another strategy involves the synthesis of an amino acid-based prosthetic group containing an alkyne moiety that can be labeled with fluorine-18 (B77423). This [18F]-labeled alkyne can then be "clicked" onto an azide-functionalized biomolecule, such as a cyclic RGD peptide. doi.org This method demonstrates the versatility of click chemistry for the mild and efficient 18F-labeling of sensitive molecules. doi.org

DerivativeClick Reaction PartnerBiomoleculeReference
4-[18F]Fluorobenzyl azideAlkyne-modified aptamerEGFR-specific aptamers mdpi.com
[18F]-labeled alkyne prosthetic groupAzido-functionalized cRGD peptidecRGD peptide doi.org

Impact of Bioconjugation on Ligand Binding and Specificity in In Vitro Models

The conjugation of this compound ([¹⁸F]FBA) or its activated derivatives to bioactive molecules is a critical step in the development of novel radiotracers for positron emission tomography (PET). A fundamental concern in this process is whether the attachment of the fluorobenzoyl group, often along with a linker, alters the inherent ability of the parent ligand to bind to its biological target with high affinity and specificity. In vitro binding assays are indispensable for quantifying these potential changes, providing essential data on metrics such as the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kd). Research across various ligand classes demonstrates that while the addition of the [¹⁸F]fluorobenzoyl moiety can have variable effects, careful strategy often results in retained or even enhanced binding characteristics.

Detailed Research Findings

RGD Peptides Targeting αvβ₃ Integrin: Cyclic peptides containing the Arg-Gly-Asp (RGD) sequence are extensively used for imaging αvβ₃ integrin, a biomarker for angiogenesis. Several studies have evaluated the impact of ¹⁸F-fluorobenzoylation on their binding affinity. In one study, the monomeric peptide c(RGDyK) was compared to its conjugate, FBEM-SRGD, which incorporates a fluorobenzamido group via a maleimide linker. The IC₅₀ value for c(RGDyK) was 51.3 ± 4.2 nM, while the conjugated version, FBEM-SRGD, exhibited a slightly higher IC₅₀ of 66.8 ± 5.1 nM. snmjournals.org Similarly, the dimeric RGD peptide E[c(RGDyK)]₂ was compared to its conjugate, FBEM-SRGD2. The parent dimer had an IC₅₀ of 26.1 ± 3.2 nM, whereas the labeled version's IC₅₀ was 55.1 ± 6.5 nM. snmjournals.org The researchers concluded that this level of change was minimal and that the conjugation did not significantly compromise the integrin-binding avidity of the RGD peptides. snmjournals.org

Annexin (B1180172) V Targeting Phosphatidylserine (B164497): Annexin V is a protein that binds with high affinity (Kd ≈ 7 nM) to phosphatidylserine (PS), a marker of apoptosis. nih.gov The impact of ¹⁸F-fluorobenzoylation on this interaction has been investigated to ensure the radiotracer can effectively detect apoptotic cells. Studies comparing different labeling strategies—random acylation of amine groups with N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) versus site-specific alkylation on a cysteine residue with a maleimide-containing prosthetic group—found that both methods yielded radiolabeled annexin V with comparable binding to apoptotic cells. nih.gov This suggests that the method of attaching the ¹⁸F-fluorobenzoyl group did not have a significant adverse effect on the protein's ability to recognize its target, PS. nih.gov

Bombesin (B8815690) Antagonists Targeting Gastrin-Releasing Peptide Receptor (GRPR): The development of radiolabeled bombesin (BBN) antagonists is a promising avenue for imaging GRPR-positive tumors, such as prostate cancer. The binding affinity of a NOTA-conjugated BBN antagonist, NOTA-P2-RM26, was assessed after labeling with aluminum fluoride (B91410) ([¹⁸F]AlF). The resulting compound, [ⁿᵃᵗF]AlF-NOTA-P2-RM26, was evaluated in a competitive binding assay and demonstrated a low nanomolar IC₅₀ value of 4.4 ± 0.8 nM. Crucially, the study found that the binding properties of the fluorinated conjugate did not differ from the gallium-68 (B1239309) labeled version, indicating that the modification for ¹⁸F-labeling did not compromise its high affinity for GRPR. nih.gov

Data Tables

The following tables provide a comparative summary of in vitro binding affinities for various ligands before and after conjugation with this compound derivatives.

Table 1: In Vitro Binding Affinity of RGD Peptides
LigandTargetIn Vitro ModelIC₅₀ (nM)Reference
c(RGDyK) (unconjugated monomer)αvβ₃ IntegrinU87MG cells51.3 ± 4.2 snmjournals.org
FBEM-SRGD (conjugated monomer)αvβ₃ IntegrinU87MG cells66.8 ± 5.1 snmjournals.org
E[c(RGDyK)]₂ (unconjugated dimer)αvβ₃ IntegrinU87MG cells26.1 ± 3.2 snmjournals.org
FBEM-SRGD2 (conjugated dimer)αvβ₃ IntegrinU87MG cells55.1 ± 6.5 snmjournals.orgresearchgate.net
E[c(RGDyK)]₂ (unconjugated dimer)αvβ₃ IntegrinU87MG cells79.2 ± 4.2 nih.gov
FPTA-RGD2 (conjugated dimer)αvβ₃ IntegrinU87MG cells144 ± 6.5 nih.gov
[¹⁸F]FB-PRGD2 (conjugated dimer with PEG spacer)αvβ₃ IntegrinU87MG cells40.6 ± 4.6 researchgate.net
Table 2: In Vitro Binding Affinity of Other Biomolecules
LigandTargetAffinity MetricValue (nM)Reference
Annexin V (unconjugated)PhosphatidylserineKd~7 nih.gov
[ⁿᵃᵗF]AlF-NOTA-P2-RM26 (conjugated Bombesin antagonist)GRPRIC₅₀4.4 ± 0.8 nih.gov

Applications of 4 Fluoro 18f Benzoic Acid in Preclinical Molecular Imaging Research

Development of Novel Radiotracers for Receptor and Enzyme Systems in Animal Models

The versatility of 4-(Fluoro-18F)benzoic acid and its derivatives has facilitated the creation of a diverse range of PET probes for studying complex biological processes at the molecular level.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Imaging Agents

The enzyme Poly(ADP-ribose) Polymerase-1 (PARP-1) is a key player in DNA damage repair, making it a significant target in oncology. PET imaging of PARP-1 expression can provide valuable insights for patient stratification and monitoring treatment response to PARP inhibitors. Researchers have successfully utilized 4-[18F]fluorobenzoic acid to synthesize PARP-1 targeted radiotracers.

One such tracer, referred to as [18F]PARPi, was developed by conjugating a 4-[18F]fluorobenzoic acid group to a scaffold of the PARP inhibitor olaparib. Preclinical studies in mouse models of glioblastoma demonstrated the potential of [18F]PARPi for visualizing PARP-1 expression. The tracer exhibited suitable pharmacokinetic properties for brain tumor imaging and accumulated selectively in orthotopic brain tumor tissue, with an uptake of 1.82 ± 0.21 %ID/g in subcutaneous brain tumors, compared to only 0.04 ± 0.01 %ID/g in healthy brain tissue. researchgate.net

Another study reported the use of [18F]olaparib, the 18F-labeled isotopolog of the approved drug, for PET imaging of PARP-1. In this research, the uptake of [18F]olaparib in PARP-1–expressing PSN-1 xenografts was 3.2 ± 0.36% of the injected dose per gram of tissue (%ID/g). nih.govnih.govnih.gov This uptake was shown to correlate linearly with PARP-1 expression. Furthermore, two hours after tumor irradiation (10 Gy), the uptake of [18F]olaparib increased by 70%, highlighting its potential for monitoring therapy-induced changes in PARP-1 expression. nih.govnih.govnih.gov

Preclinical Data for 18F-Labeled PARP-1 Imaging Agents
RadiotracerAnimal ModelTumor ModelTumor Uptake (%ID/g)Key FindingsReference
[18F]PARPiMouseGlioblastoma (subcutaneous)1.82 ± 0.21Selective accumulation in tumor tissue compared to healthy brain (0.04 ± 0.01 %ID/g). researchgate.net
[18F]olaparibMousePSN-1 xenografts3.2 ± 0.36Uptake correlated with PARP-1 expression and increased by 70% after irradiation. nih.govnih.govnih.gov

Integrin Targeting Radiotracers

Integrins, particularly αvβ3, are cell adhesion molecules that play a crucial role in tumor angiogenesis and metastasis. The development of radiolabeled RGD (arginine-glycine-aspartic acid) peptides, which bind to αvβ3 integrin with high affinity, has been a major focus in molecular imaging. N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) has been instrumental in the synthesis of these PET tracers.

One approach involved the development of a thiol-reactive synthon, N-[2-(4-18F-fluorobenzamido)ethyl]maleimide ([18F]FBEM), which was synthesized from [18F]SFB. This synthon was then used to label both monomeric and dimeric RGD peptides. In preclinical studies using mice with U87MG and MDA-MB-435 tumors, the dimeric tracer, [18F]FBEM-SRGD2, demonstrated superior tumor-to-background contrast and higher tumor uptake compared to the monomeric version. nih.gov The uptake in U87MG and MDA-MB-435 tumors at 60 minutes post-injection was 2.14 %ID/g and 2.11 %ID/g, respectively. nih.gov

Another dimeric RGD peptide was labeled using N-succinimidyl 4-[18F]-fluoromethylbenzoate ([18F]SFMB), a derivative of this compound. The resulting tracer, [18F]FMBPRGD2, showed clear tumor visualization in microPET images as early as 15 minutes post-injection with good target-to-background ratios. nih.gov

Biodistribution studies of [18F]FB-c(RGDyK) in nude mice with U87MG glioblastoma xenografts showed rapid blood clearance and significant tumor accumulation. At 60 minutes, the tumor uptake was notable, leading to high tumor-to-blood (21) and tumor-to-muscle (8.2) ratios at 2 hours post-injection. mdpi.com

Preclinical Data for 18F-Labeled Integrin-Targeting Radiotracers
RadiotracerAnimal ModelTumor ModelTumor Uptake (%ID/g at 60 min)Key FindingsReference
[18F]FBEM-SRGD2 (Dimer)MouseU87MG2.14Superior tumor-to-background contrast compared to the monomer. nih.gov
[18F]FBEM-SRGD2 (Dimer)MouseMDA-MB-4352.11Predominantly renal excretion. nih.gov
[18F]FB-c(RGDyK)MouseU87MG GlioblastomaNot explicitly stated as %ID/g, but high tumor accumulation reportedHigh tumor-to-blood (21) and tumor-to-muscle (8.2) ratios at 2 hours. mdpi.com
[18F]FB-A20FMDV2MouseDX3puroβ6 (αvβ6-positive)~0.66Specific accumulation in αvβ6-positive tumors. nih.gov

Serotonin (B10506) Receptor Ligands

The serotonin (5-HT) system is implicated in a wide range of neuropsychiatric disorders. PET imaging of serotonin receptors can aid in understanding these conditions and in the development of new therapies. While various 18F-labeled ligands have been developed for serotonin receptors, the direct and widespread use of this compound as a labeling synthon is not as extensively documented as for other targets. However, some studies have reported the synthesis of serotonin receptor ligands that incorporate a 4-[18F]fluorobenzamido moiety. For instance, 4-(2'-methoxyphenyl)-1-[2'-(N-2''-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine ([18F]MPPF) is a well-known antagonist radioligand for the 5-HT1A receptor. Preclinical evaluations of such tracers are crucial to determine their in vivo stability and specificity.

Insulin (B600854) Receptor Ligands

The insulin receptor plays a central role in glucose metabolism, and its dysregulation is associated with diseases like diabetes and cancer. PET imaging of insulin receptors could provide a means to study these conditions in vivo. A regioselective strategy was developed for the preparation of an 18F-labeled insulin analog for PET studies. In this approach, [18F]-4-Fluorobenzoic acid was produced and converted to its succinimidyl ester, which was then conjugated to a protected form of insulin. The resulting 18F-labeled insulin analog demonstrated binding affinity to insulin receptors comparable to that of native insulin in in vitro assays. Subsequent in vivo PET studies in rhesus monkeys showed specific and saturable uptake of the 18F-labeled insulin in the liver and kidneys, organs known to have high concentrations of insulin receptors. Co-injection of a high dose of unlabeled insulin was shown to reduce the uptake of the radiolabeled insulin in the liver, demonstrating the specificity of the tracer for the insulin receptor.

Translocator Protein (TSPO) Ligands

The translocator protein (TSPO) is upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation. A number of 18F-labeled PET ligands have been developed to image TSPO expression. While various fluorination strategies have been employed, the direct application of this compound is not the most common approach. However, the development of novel TSPO ligands is an active area of research, and various chemical scaffolds are being explored. Preclinical studies of these tracers typically involve evaluation in animal models of neuroinflammation, such as those induced by lipopolysaccharide (LPS) injection or in models of glioma. For example, the TSPO ligand [18F]FEBMP showed increased accumulation in the infarcted striatum of a rat model of transient focal ischemia, with a maximum ipsilateral-to-contralateral ratio of 3.20 ± 0.12. Another tracer, [18F]VUIIS1018A, demonstrated a high tumor-to-background ratio in a glioma model. nih.gov

Melanoma-Specific Probes

Malignant melanoma is an aggressive form of skin cancer. Melanin (B1238610), the pigment produced by melanoma cells, provides a specific target for the development of diagnostic imaging agents. Several 18F-labeled benzamide (B126) derivatives have been synthesized using this compound for PET imaging of melanoma.

One such probe, N-(2-(Dimethylamino)Ethyl)-4-18F-Fluorobenzamide ([18F]DMFB), was synthesized via the reaction of N-succinimidyl 4-18F-fluorobenzoate with N,N-dimethylethylenediamine. Biodistribution studies in mice bearing B16F10 melanoma xenografts revealed high and sustained tumor uptake, reaching 13.0 %ID/g at 60 minutes post-injection. The tracer also demonstrated excellent tumor-to-background ratios, allowing for clear visualization of both primary tumors and metastatic lesions.

Another benzamide derivative, N-(2-diethylaminoethyl) 4-[18F]fluoroethoxy benzamide (4-[18F]FEBZA), also showed promising results in preclinical models. In mice with B16F1 melanoma tumors, the uptake of 4-[18F]FEBZA was 8.66 ± 1.02 %IA/g at 1 hour post-injection. In contrast, uptake in non-melanoma tumors (HT-29 colorectal adenocarcinoma and C-32 amelanotic melanoma) was significantly lower, demonstrating the specificity of the tracer for melanin-producing tumors.

Preclinical Data for 18F-Labeled Melanoma-Specific Probes
RadiotracerAnimal ModelTumor ModelTumor Uptake (%ID/g or %IA/g at 60 min)Key FindingsReference
[18F]DMFBMouseB16F10 Melanoma13.0High and sustained tumor uptake with excellent tumor-to-background ratios.
4-[18F]FEBZAMouseB16F1 Melanoma8.66 ± 1.02Significantly higher uptake in melanoma tumors compared to non-melanoma tumors.

Bacterial Infection Imaging Agents

The challenge in diagnosing infections is often distinguishing them from sterile inflammation. Traditional imaging agents like 18F-FDG are taken up by both infected tissues and inflammatory cells, leading to potential misdiagnoses. This has driven the development of bacteria-specific PET tracers. A promising agent derived from this compound is 2-[18F]F-ρ-aminobenzoic acid ([18F]FPABA). nih.gov This radiotracer is based on para-aminobenzoic acid (PABA), a natural substrate for the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folic acid synthesis in bacteria but not significantly utilized by mammalian cells. nih.gov

Preclinical studies have shown that [18F]FPABA is a versatile probe capable of detecting a wide variety of bacterial and fungal species in vitro. nih.gov In animal models of myositis, [18F]FPABA PET has successfully distinguished bacterial infections caused by E. coli and Staphylococcus aureus from sterile inflammation. nih.gov Biodistribution studies in these models confirmed that the tracer localizes at infection sites and is cleared rapidly through the kidneys. nih.govjohnshopkins.edu Prodrug strategies have also been explored to enhance tracer accumulation. For instance, ethyl 2-[18F]fluoro-4-nitrobenzoate (2-[18F]F-ENB) is converted by bacteria-specific enzymes into 2-[18F]F-PABA, leading to a 17-fold higher accumulation at the site of infection compared to sterile inflammation, an improvement over the 8-fold difference seen with 2-[18F]F-PABA itself. nih.govacs.org These findings highlight the potential of [18F]FBA-derived agents as specific tools for identifying, localizing, and monitoring bacterial infections. johnshopkins.edu

In Vitro Pharmacological and Biological Evaluation of [18F]FBA-Conjugates

The preclinical assessment of novel radiotracers involves rigorous in vitro testing to determine their pharmacological and biological properties before they can be considered for in vivo studies.

Receptor Binding Affinity Assays

Receptor binding affinity assays are crucial for determining how strongly a radiolabeled conjugate binds to its intended molecular target. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For conjugates of this compound, these assays have been used to evaluate their potential for imaging various receptors.

For example, a series of fluorinated halobenzamides were synthesized and evaluated for their affinity to sigma receptors. These studies found that the compounds had high affinity for sigma-1 sites and that 4-fluoro-substituted benzamides were more potent sigma-2 ligands than their 2-fluoro counterparts. In contrast, another study on N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide ([18F]-DAFBA), developed for melanoma imaging, showed no significant binding to either sigma-1 or sigma-2 receptors, indicating its uptake mechanism is independent of these targets.

Further research on a bombesin (B8815690) antagonist conjugate, [natF]AlF-NOTA-P2-RM26, demonstrated a low nanomolar inhibition efficiency for the gastrin-releasing peptide receptor (GRPR), which is often overexpressed in prostate cancer. The following table summarizes the binding affinities of several [18F]FBA-conjugates.

CompoundTarget ReceptorBinding Affinity
2-18F-4-iodobenzamideSigma-1Ki = 0.38 nM
4-Fluoro-substituted benzamidesSigma-2Ki = 3.77-4.02 nM
[natF]AlF-NOTA-P2-RM26Gastrin-Releasing Peptide Receptor (GRPR)IC50 = 4.4 ± 0.8 nM
2-[18F]F-PABADihydropteroate Synthase (DHPS)IC50 = 1 ± 0.9 μM

This table is interactive. Click on the headers to sort the data.

Cell-Based Functional Assays

Cell-based functional assays provide insight into the biological activity of a compound within a living cell. These assays can measure various cellular processes, including cell uptake, proliferation, cytotoxicity, and signal transduction.

For [18F]FBA-conjugates, cellular uptake studies are a primary functional assay. In the development of melanoma imaging agents, in vitro studies demonstrated that N-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamide (18F-DMFB) uptake was melanin-specific. nih.gov When B16F10 mouse melanoma cells were treated with L-tyrosine to stimulate melanin production, the uptake of 18F-DMFB increased by more than 18-fold. nih.gov Similarly, another conjugate, [18F]-DAFBA, also showed high uptake by B16F1 melanoma cells. nih.gov

In the context of bacterial imaging, the uptake of 2-[18F]F-PABA was investigated in S. aureus. The tracer was observed to accumulate rapidly in viable bacterial cells but not in heat-killed bacteria, demonstrating that its uptake is dependent on active biological processes. nih.govacs.org This uptake could be competitively inhibited by non-radioactive PABA, confirming the specificity of the uptake mechanism. nih.gov

In Vivo Evaluation in Animal Models

Following promising in vitro results, [18F]FBA-conjugates are evaluated in animal models to understand their behavior in a complex biological system. These studies are essential for determining the potential of a radiotracer for clinical use.

Biodistribution Studies

Biodistribution studies involve administering the radiotracer to an animal and measuring the radioactivity concentration in various organs and tissues at different time points. This provides critical information about the tracer's uptake, retention, and clearance characteristics. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

For melanoma-targeting agents, biodistribution studies in mice bearing B16F10 xenografts showed that 18F-DMFB accumulated rapidly and was retained in tumors. nih.gov At 60 minutes post-injection, the tumor uptake was 13.0 %ID/g, while uptake in the liver, a major clearance organ, decreased significantly over time, leading to high tumor-to-background contrast. nih.govsnmjournals.org Another compound, [18F]-DAFBA, also showed a steady uptake of radioactivity in melanoma tumors (7.00 ± 2.76 %ID/g at 60 minutes) with low uptake in most normal tissues. nih.gov A key finding for [18F]-DAFBA was the low uptake in bone (0.91 ± 0.27 %ID/g at 60 minutes), indicating its resistance to in vivo defluorination. nih.gov

The following table presents biodistribution data for a melanoma-targeting [18F]FBA-conjugate in tumor-bearing mice.

Organ%ID/g at 10 min%ID/g at 30 min%ID/g at 60 min%ID/g at 120 min
Blood 5.31 ± 1.152.50 ± 0.380.99 ± 0.160.18 ± 0.05
Tumor 9.24 ± 2.1110.80 ± 2.1213.00 ± 3.9010.59 ± 2.12
Liver 11.19 ± 2.075.70 ± 1.112.47 ± 0.510.40 ± 0.11
Kidney 3.99 ± 0.953.11 ± 0.691.88 ± 0.330.48 ± 0.10
Muscle 1.01 ± 0.290.79 ± 0.110.55 ± 0.190.19 ± 0.04
Bone 1.98 ± 0.411.55 ± 0.291.01 ± 0.180.44 ± 0.09

Data represents the biodistribution of 18F-DMFB in B16F10 xenograft mice. Data sourced from the Journal of Nuclear Medicine. nih.gov

Small-Animal Positron Emission Tomography (PET) Imaging

Small-animal PET imaging allows for the non-invasive visualization of the radiotracer's distribution in real-time. This technique confirms the findings from ex vivo biodistribution studies and provides spatial information about the tracer's accumulation in target tissues versus background.

PET imaging with 18F-DMFB in melanoma xenograft models demonstrated that tumors were visible approximately 10 minutes after injection, with uptake increasing for up to an hour. nih.gov The high tumor-to-background ratios observed in biodistribution studies were confirmed by the clear visualization of tumors on PET images. nih.gov Importantly, 18F-DMFB was also able to detect metastatic lesions in the lung and liver with high contrast. nih.gov

In the context of infection imaging, PET studies in a rat model using 2-[18F]F-PABA rapidly and clearly differentiated a S. aureus infection from sterile inflammation. nih.govjohnshopkins.edu The PET signal from the radiotracer colocalized with the bioluminescent signal from the bacteria in a soft tissue infection model, providing strong evidence of its specificity. acs.org These imaging studies are crucial for validating the utility of [18F]FBA-conjugates as effective and specific molecular imaging probes in preclinical research. nih.govnih.gov

Autoradiography Studies

This compound ([¹⁸F]FBA) is primarily utilized as a prosthetic group for the radiolabeling of biomolecules, such as peptides and proteins, to create positron emission tomography (PET) tracers. Consequently, autoradiography studies are typically performed on the final radiolabeled bioconjugate rather than on [¹⁸F]FBA itself. These studies are crucial in preclinical research to visualize and quantify the distribution of the radiotracer within tissue sections, providing insights into the localization of the target receptor or metabolic process under investigation.

In a typical in vitro autoradiography experiment, tissue sections from animal models are incubated with the ¹⁸F-labeled tracer. The tracer binds to specific sites within the tissue. After washing to remove unbound tracer, the sections are exposed to a phosphor imaging plate or photographic film. The resulting image reveals the precise anatomical distribution of radioactivity, which corresponds to the location of the target.

For instance, in the evaluation of novel PET tracers, autoradiography is used to determine binding affinity and specificity. A study on a novel phosphodiesterase 2A (PDE2A) inhibitor, radiolabeled with fluorine-18 (B77423), employed in vitro autoradiography on rat brain sections. This analysis allowed for the determination of the dissociation constant (Kd) and the maximum number of binding sites (Bmax), confirming the tracer's high affinity and specific binding to PDE2A-rich regions. While this study did not use [¹⁸F]FBA directly, it exemplifies the methodological approach that would be applied to a biomolecule labeled using the [¹⁸F]fluorobenzoyl group.

The data obtained from such studies are instrumental in validating new PET tracers before they proceed to in vivo imaging studies in animals and humans.

Metabolite Analysis in Animal Tissues and Biological Fluids

Understanding the metabolic fate of a radiotracer is critical for the accurate interpretation of PET imaging data. Metabolite analysis helps to distinguish the signal from the intact parent tracer from that of its radioactive metabolites, which may have different pharmacokinetic and biodistribution profiles.

In preclinical studies involving tracers synthesized from 4-[¹⁸F]fluorobenzoic acid, metabolite analysis is conducted on various biological samples, including blood, plasma, and tissue homogenates, collected at different time points after tracer administration. High-performance liquid chromatography (HPLC) is the most common technique used for this purpose. A radio-HPLC system allows for the separation of the parent radiotracer from its radiometabolites, and the radioactivity of each component is quantified.

Research on the in vivo metabolism of a hydrazide derivative of 4-fluorobenzoic acid in rats identified 4-fluorobenzoic acid as a metabolite in blood and blood cells. This finding is significant as it demonstrates that the amide bond in such derivatives can be hydrolyzed in vivo, releasing the 4-fluorobenzoic acid core. The presence of the parent compound and its 4-fluorobenzoic acid metabolite was confirmed using HPLC.

Below is an interactive table summarizing the detection of 4-fluorobenzoic acid as a metabolite in a preclinical study.

Biological MatrixDetected CompoundsAnalytical MethodResearch Finding
Blood and Blood Cells4-fluorobenzoic acid [(5-nitro-2-furanyl)methylene]hydrazide (Parent)HPLCThe parent compound was detected.
Blood and Blood Cells4-Fluorobenzoic acid (Metabolite)HPLCIdentified as a metabolite resulting from hydrolysis.
Blood and Blood CellsUnidentified MetaboliteHPLCAn additional, unidentified metabolite was also detected.

This type of analysis is crucial for constructing accurate pharmacokinetic models of novel radiotracers derived from 4-[¹⁸F]fluorobenzoic acid.

Assessment of In Vivo Defluorination and Metabolic Stability

A key advantage of using the 4-[¹⁸F]fluorobenzoyl moiety in PET tracer development is its high in vivo stability against defluorination. Defluorination is the metabolic process where the fluorine-18 atom is cleaved from the radiotracer. If this occurs, the released [¹⁸F]fluoride ion is taken up by bone tissue, leading to a high background signal in PET images and complicating the quantification of tracer uptake in the target tissues.

The metabolic stability of tracers derived from 4-[¹⁸F]fluorobenzoic acid is assessed in preclinical animal models by examining the biodistribution of radioactivity, with a particular focus on bone uptake. Low accumulation of radioactivity in the bones over time is a strong indicator of high stability against in vivo defluorination.

A study evaluating N-(2-diethylaminoethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]-DAFBA), a potential PET probe for melanoma imaging synthesized from 4-[¹⁸F]fluorobenzoic acid, demonstrated its excellent in vivo stability. Biodistribution studies in normal mice showed low uptake of fluorine-18 in the bones. For example, at 60 minutes post-injection, the bone uptake was only 0.69 ± 0.08 percent of the injected dose per gram of tissue (%ID/g), and this value continued to decrease over time. This low bone uptake signifies that the C-F bond in the [¹⁸F]fluorobenzoyl group is highly resistant to metabolic cleavage.

The following interactive table presents the biodistribution data for [¹⁸F]-DAFBA in selected tissues, highlighting the low bone uptake as an indicator of in vivo stability.

TissueMean %ID/g (60 min)Standard Deviation (60 min)
Blood0.850.11
Liver2.110.28
Kidneys2.450.35
Muscle0.440.06
Bone0.690.08

These findings underscore the robustness of the 4-[¹⁸F]fluorobenzoyl group as a prosthetic group for developing metabolically stable PET radiopharmaceuticals.

Analytical and Quality Assurance Methodologies in 4 Fluoro 18f Benzoic Acid Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone of purity assessment and purification in the production of [¹⁸F]FBA. Both high-performance liquid chromatography and radio-thin layer chromatography are utilized to separate the desired product from radioactive impurities, chemical contaminants, and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the definitive identification and quantification of the radiochemical purity of 4-(Fluoro-18F)benzoic acid. The technique offers high resolution, enabling the separation of [¹⁸F]FBA from closely related chemical and radiochemical impurities.

A typical radio-HPLC system for the analysis of [¹⁸F]FBA and its derivatives is equipped with two detectors connected in series: an ultraviolet (UV) detector and a radioactivity detector (e.g., a NaI scintillation detector). The UV detector allows for the quantification of the non-radioactive ("cold") 4-fluorobenzoic acid and other UV-absorbing chemical impurities, while the radioactivity detector measures the distribution of the ¹⁸F-labeled species. The identity of the [¹⁸F]FBA peak is confirmed by comparing its retention time with that of a co-injected, authenticated non-radioactive standard (the "cold standard") of 4-fluorobenzoic acid.

Reversed-phase columns are most commonly employed for the analysis. The separation is achieved based on the differential partitioning of the analytes between the nonpolar stationary phase (e.g., C18) and a polar mobile phase. The composition of the mobile phase is optimized to achieve a good resolution between the product and potential impurities. While specific conditions can vary between laboratories, typical mobile phases consist of mixtures of acetonitrile (B52724) or methanol (B129727) and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. umich.edu

The radiochemical purity is calculated by integrating the area of the radioactive peak corresponding to [¹⁸F]FBA and expressing it as a percentage of the total integrated radioactivity in the chromatogram. A radiochemical purity of greater than 95% is typically required. umich.edu

Table 1: Illustrative HPLC Conditions for Analysis of this compound Derivatives

Parameter Condition
Column Reversed-Phase C18 (e.g., Chromolith RP-18e, 4.6 x 100 mm)
Mobile Phase 35% Methanol in 0.1% aqueous Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Detection UV (254 nm) in series with a radioactivity detector

Note: These are example conditions for a closely related compound, N-succinimidyl 4-[18F]fluorobenzoate, and are representative of methods used for [¹⁸F]FBA. umich.edu

Radio-Thin Layer Chromatography (Radio-TLC) serves as a rapid and efficient method for monitoring the progress of the radiosynthesis of this compound and for estimating its radiochemical purity. nih.gov It is particularly valuable for quickly assessing the incorporation of [¹⁸F]fluoride and the formation of the desired product, as well as detecting major radioactive impurities. One of the key advantages of Radio-TLC is its ability to detect all radioactive components on the plate, including highly polar species like unreacted [¹⁸F]fluoride, which might be irreversibly retained on an HPLC column. nih.gov

In this technique, a small aliquot of the reaction mixture or final product is spotted onto a stationary phase, typically a silica (B1680970) gel plate. The plate is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential adsorption of the components to the stationary phase. The non-polar compounds travel further up the plate with the mobile phase, resulting in a higher retention factor (Rf), while polar compounds interact more strongly with the silica and have a lower Rf.

For [¹⁸F]FBA, unreacted, polar [¹⁸F]fluoride remains at the origin (Rf ≈ 0), whereas the less polar [¹⁸F]FBA product migrates to a higher Rf value. The distribution of radioactivity on the TLC plate is measured using a radio-TLC scanner. The radiochemical purity is estimated by comparing the radioactivity at the Rf of the product to the total radioactivity on the entire plate.

Table 2: Typical Radio-TLC System for this compound Analysis

Parameter Description
Stationary Phase Silica Gel Plates
Mobile Phase Mixture of Ethyl Acetate and Hexane
Detection Radio-TLC scanner
Expected Rf ([¹⁸F]FBA) ~0.60 researchgate.net

| Expected Rf ([¹⁸F]Fluoride) | ~0.0 |

Spectroscopic and Spectrometric Characterization of Precursors and Cold Standards

To ensure the identity and purity of the final radiolabeled product, it is crucial to unequivocally characterize the non-radioactive reference compound ("cold standard") and the starting materials (precursors) used in the synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used for this structural elucidation.

NMR spectroscopy is a powerful tool for confirming the chemical structure of the 4-fluorobenzoic acid standard and its precursors. ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively, within the molecule.

For 4-fluorobenzoic acid, the ¹H NMR spectrum typically shows two distinct multiplets in the aromatic region, corresponding to the protons ortho and meta to the fluorine atom. The ¹³C NMR spectrum will show characteristic signals for the carboxyl carbon, the carbon atom bonded to fluorine (with a large C-F coupling constant), and the other aromatic carbons. The ¹⁹F NMR provides a simple spectrum, usually a single signal, confirming the presence of the fluorine atom.

Table 3: Representative NMR Data for 4-Fluorobenzoic Acid (Cold Standard)

Nucleus Solvent Chemical Shift (δ) in ppm
¹H NMR DMSO-d₆ ~13.1 (s, 1H, COOH), ~8.05 (m, 2H, Ar-H), ~7.34 (m, 2H, Ar-H)
¹³C NMR DMSO-d₆ ~166.7 (C=O), ~165.0 (d, ¹JCF ≈ 250 Hz, C-F), ~132.5 (d, ³JCF ≈ 9 Hz, C-H), ~127.8 (d, ⁴JCF ≈ 3 Hz, C-COOH), ~116.0 (d, ²JCF ≈ 22 Hz, C-H)
¹⁹F NMR Toluene-d₈ Varies with standard, characteristic singlet

Note: Chemical shifts and coupling constants (J) are approximate and can vary slightly depending on the solvent and instrument frequency.

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the 4-fluorobenzoic acid standard and related precursors. It also provides structural information through the analysis of fragmentation patterns.

Using electron ionization (EI), the mass spectrum of 4-fluorobenzoic acid shows a prominent molecular ion (M⁺) peak at m/z 140. A characteristic fragment ion is observed at m/z 123, corresponding to the loss of a hydroxyl radical (•OH), and another at m/z 95, resulting from the loss of a carboxyl group (•COOH). Electrospray ionization (ESI) in negative mode is also commonly used, which would show a deprotonated molecule [M-H]⁻ at m/z 139.

Table 4: Key Mass Spectrometry Data for 4-Fluorobenzoic Acid (Cold Standard)

Ionization Mode Key m/z Values Assignment
Electron Ionization (EI) 140 [M]⁺ (Molecular Ion)
123 [M - OH]⁺
95 [M - COOH]⁺ / [C₆H₄F]⁺

| Electrospray (ESI, Negative) | 139 | [M - H]⁻ |

Determination of Molar Activity (Specific Activity)

Molar activity (Am), often referred to as specific activity, is a critical quality parameter for radiopharmaceuticals. It is defined as the amount of radioactivity per unit mole of the compound and is typically expressed in gigabecquerels per micromole (GBq/µmol) or curies per micromole (Ci/µmol). nih.gov High molar activity is crucial for applications where the labeled molecule binds to receptors or targets present in very low concentrations, as it minimizes the pharmacological effects from the non-radioactive form of the compound.

The determination of the molar activity of this compound is performed using a calibrated HPLC system equipped with both UV and radioactivity detectors. nih.gov The method relies on the ability to separate and quantify both the radioactive ([¹⁸F]FBA) and non-radioactive (4-fluorobenzoic acid) forms of the compound in the same analysis.

The process involves these steps:

Quantification of Mass: A calibration curve is generated by injecting known concentrations of the non-radioactive 4-fluorobenzoic acid standard and recording the corresponding peak areas from the UV detector. The concentration, and therefore the molar amount (n), of the non-radioactive compound in the [¹⁸F]FBA sample is determined from its UV peak area using this calibration curve.

Quantification of Radioactivity: The total radioactivity (A) of the injected sample is measured independently in a dose calibrator before injection, or calculated from the integrated peak area of the radioactivity detector, which itself must be calibrated.

Calculation of Molar Activity: The molar activity (Am) is then calculated using the following formula:

Am = A / n

Where:

A is the total radioactivity of the sample (in GBq).

n is the total number of moles (radioactive and non-radioactive) of the compound (in µmol). Since the mass of the ¹⁸F-labeled molecules is negligible, 'n' is effectively the number of moles of the non-radioactive compound determined from the UV signal.

Reported molar activities for ¹⁸F-labeled compounds can range significantly but are often in the order of tens to hundreds of GBq/µmol. nih.gov

Mechanistic and Theoretical Considerations of 4 Fluoro 18f Benzoic Acid in Radiotracer Development

Radiolytic Stability of 4-(Fluoro-18F)benzoic Acid and its Conjugates

A critical factor for any radiopharmaceutical is its stability under the high-radiation environment created by its own decay, a process known as radiolysis. The emission of high-energy positrons can interact with the solvent (typically aqueous solutions) and the radiotracer itself, generating reactive radical species. These species can lead to the degradation of the radiotracer, resulting in reduced radiochemical purity and potentially altered biological distribution.

Detailed research findings on the stability of conjugates derived from [¹⁸F]FBA are crucial for ensuring the reliability of PET imaging studies. For instance, studies on protein conjugates, which are representative of large biomolecules often targeted in PET, provide valuable insights. The stability of an [¹⁸F]FPG-HSA conjugate (a derivative of [¹⁸F]FBA) was monitored over several hours, showing high radiochemical purity, which is indicative of good radiolytic stability.

Table 1: Radiochemical Purity of an [¹⁸F]FBA-Derivative Conjugate Over Time
Time PointMediumRadiochemical Purity (%)
2 hoursHuman Serum≥95%
4 hoursPhosphate-Buffered Saline (PBS)≥95%

Data adapted from stability studies of [¹⁸F]FPG-HSA, a conjugate utilizing a derivative of this compound.

This high level of stability is essential for PET tracers, as it ensures that the detected signal originates from the intact radiopharmaceutical at the target site, rather than from detached [¹⁸F]fluoride or other radiolabeled degradation products, which could lead to misleading images and inaccurate quantification. The intrinsic stability of the 4-[¹⁸F]fluorobenzoyl moiety is a key reason for its widespread use in the development of new PET probes.

Electronic Effects of [¹⁸F]Fluorine in Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring significantly alters its electronic properties, which in turn can influence the reactivity, binding affinity, and metabolic stability of the radiotracer. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the molecule, decreasing the electron density of the aromatic ring.

Simultaneously, the fluorine atom possesses lone pairs of electrons in its p-orbitals, which can be donated to the pi-system of the benzene (B151609) ring. This is known as a positive resonance effect (+R or +M effect). In the case of this compound, the fluorine is in the para position relative to the carboxylic acid group.

Table 2: Electronic Properties of the Para-Fluoro Substituent
PropertyDescriptionValue/Effect
Inductive Effect (-I)Electron withdrawal through sigma bonds due to high electronegativity.Strong
Resonance Effect (+R)Electron donation to the pi-system through lone pair delocalization.Weak
Hammett Constant (σp)Quantitative measure of the overall electronic effect in the para position.+0.06 nih.gov

This subtle electronic perturbation is a key advantage in radiotracer design. The introduction of the [¹⁸F]fluorine atom provides the necessary signal for PET imaging without drastically altering the parent molecule's biological activity. The electron-withdrawing nature of the fluorine can also enhance the metabolic stability of the tracer by shielding adjacent positions on the aromatic ring from enzymatic attack, such as hydroxylation.

Computational Chemistry in Radiotracer Design and Optimization

For this compound, computational models can predict key parameters that are critical for a successful radiotracer. These include lipophilicity (expressed as LogP), which affects how a tracer crosses cell membranes and the blood-brain barrier; the dipole moment, which influences solubility and interactions with biological targets; and the acid dissociation constant (pKa), which determines the charge of the molecule at physiological pH.

These calculated properties for the non-radioactive analogue, 4-fluorobenzoic acid, serve as an excellent proxy for the ¹⁸F-labeled version, as the isotopic substitution has a negligible effect on these electronic properties.

Table 3: Computed Physicochemical Properties of 4-Fluorobenzoic Acid
PropertyComputed ValueSignificance in Radiotracer Design
LogP2.1 nih.govPredicts lipophilicity and ability to cross biological membranes.
pKa4.14 wikipedia.orgDetermines the ionization state at physiological pH, affecting solubility and binding.
Dipole Moment2.01 D stenutz.euInfluences polarity, solubility, and intermolecular interactions.

By calculating these parameters for novel radiotracer candidates conjugated with this compound, scientists can prioritize the synthesis of compounds with the most promising predicted properties. This computational pre-screening accelerates the development pipeline by focusing resources on candidates with a higher likelihood of success, ultimately leading to the more efficient design and optimization of targeted PET imaging agents.

Advancements and Future Research Directions for 4 Fluoro 18f Benzoic Acid

Innovations in Radiosynthesis Automation and Miniaturization

The production of 4-(fluoro-18F)benzoic acid ([¹⁸F]FBA) and its derivatives, such as N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), has significantly benefited from advancements in automated radiosynthesis platforms. These systems enhance reproducibility, reduce operator radiation exposure, and enable compliance with Good Manufacturing Practice (cGMP). Commercial automated synthesis modules, such as the TRACERlab FX2N and Trasis AllinOne, are frequently employed for the multi-step synthesis of radiotracers derived from [¹⁸F]FBA. nih.govnih.govmdpi.com For instance, a fully automated, high-yield production of [¹⁸F]PARPi, a tracer incorporating the 4-[¹⁸F]fluorobenzoyl moiety, was developed on a Trasis AllinOne module, achieving final doses of over 20 GBq. nih.gov Similarly, cassette-based systems, like the GE FASTlab 2, offer a convenient and reliable method for the automated production of radiopharmaceuticals, utilizing disposable cassettes that simplify the process and minimize cross-contamination risks. nih.govnih.gov

Miniaturization, particularly through microfluidic technology, represents a frontier in radiosynthesis. These "lab-on-a-chip" systems offer numerous advantages, including reduced consumption of expensive reagents and precursors, faster reaction times due to high surface-to-volume ratios, and improved reaction control. researchgate.netnih.govscirp.org The synthesis of [¹⁸F]SFB has been successfully adapted to a batch microfluidic platform, demonstrating a one-pot, three-step synthesis and purification in just 25 minutes with a 55±6% non-decay-corrected yield. researchgate.net Continuous-flow microfluidic reactors have also been utilized for the synthesis of various PET radiopharmaceuticals, proving their capability for producing tracers suitable for human use. nih.gov A "numbering-up" strategy, where multiple droplet reactions are performed in parallel, has been shown to effectively scale up production of the [¹⁸F]fluorobenzyltriphenylphosphonium cation, a concept applicable to [¹⁸F]FBA derivative synthesis. nih.gov

Table 1: Comparison of Automated and Microfluidic Synthesis Platforms for 18F-Radiotracers
Platform TypeKey AdvantagesReported Applications (Examples)Typical Synthesis TimeReported Yields (Non-decay-corrected)
Commercial Automated Modules (e.g., Trasis AllinOne, GE TRACERlab)High reproducibility, cGMP compliance, reduced radiation dose to operator, high-dose production.[¹⁸F]PARPi, [¹⁸F]JK-PSMA-7, [¹⁸F]AV-4550-110 min2.7% - 58%
Cassette-Based Systems (e.g., GE FASTlab 2)Simplified operation, reduced cross-contamination, reliable production.[¹⁸F]FDOPA~140 min9.3-9.8%
Microfluidic/Droplet-Based SystemsReduced reagent consumption, faster reactions, improved efficiency, easier purification, scalable.[¹⁸F]SFB, [¹⁸F]FPEB, [¹⁸F]FLT~12-120 min28.5% - 66%

Development of Novel Bioconjugation Chemistries

This compound is typically activated, most commonly as N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), to serve as a prosthetic group for labeling biomolecules. The conventional method involves the acylation of primary or secondary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of proteins and peptides. kcl.ac.uk While robust, this approach can be limited by the requirement for basic pH conditions (pH 8.0-9.0) and sometimes elevated temperatures, which may not be suitable for sensitive biomolecules. kcl.ac.uk

Future research is focused on developing novel bioconjugation chemistries that offer milder reaction conditions, higher selectivity, and improved efficiency. One promising area is the expansion of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While [¹⁸F]FBA itself is not a click reagent, its derivatives can be functionalized with an azide (B81097) or alkyne. For example, 4-[¹⁸F]fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([¹⁸F]F-SA) has been developed as a versatile building block for labeling azide-functionalized peptides, proteins, and oligonucleotides via CuAAC. researchgate.netsigmaaldrich.com This strategy exemplifies a move towards modular approaches where the radiolabeled synthon can be efficiently coupled to a variety of targets.

Another innovative direction is the development of reagents that target alternative amino acid residues. Recently, an arginine-selective bioconjugation reagent, [¹⁸F]FPG, was developed. kcl.ac.uk This reagent demonstrates high selectivity for arginine residues even in the presence of an excess of other nucleophilic amino acids like lysine. Such site-specific labeling methods are highly desirable as they can produce more homogeneous radioconjugates, preserving the native protein's binding affinity and biological function. kcl.ac.uk These advancements point towards a future where a diverse toolkit of [¹⁸F]fluorobenzoyl-based reagents will allow for the precise and efficient labeling of a wide range of complex biological molecules under physiological conditions. kcl.ac.uk

Expansion of Research Applications to Novel Biological Targets

The utility of the 4-(fluoro-18F)benzoyl group is being explored for a growing number of novel biological targets in oncology, neurology, and cardiology. Its stability and the well-established chemistry for its incorporation into targeting vectors make it an attractive choice for developing new PET tracers.

In oncology, beyond established applications, research is targeting new biomarkers of the tumor microenvironment and specific cancer pathways. For example, tracers are being developed to image mesenchymal epithelial transition factor (c-Met), which is frequently overexpressed in cancers like glioma. nih.gov Other efforts focus on imaging fatty acid oxidation, a key metabolic pathway in many tumors, using 18F-labeled thia fatty acids. elsevierpure.com The development of tracers for prostate-specific membrane antigen (PSMA), such as [¹⁸F]JK-PSMA-7, which incorporates a fluorinated nicotinamide (B372718) core structurally related to fluorobenzoic acid, showcases the continuous effort to refine imaging agents for cancers like prostate cancer. mdpi.comnih.gov

In neurology, a major focus is on imaging neuroinflammation, a key process in neurodegenerative diseases like Alzheimer's, Parkinson's, and multiple sclerosis. eurekalert.orgfrontiersin.org While many current tracers target the translocator protein (TSPO), new targets are being investigated to provide more specific information about microglial activation. nih.gov The colony-stimulating factor 1 receptor (CSF1R) has emerged as a promising target for specifically imaging microglia, and [¹⁸F]-labeled ligands are being developed for this purpose. nih.govtechnologypublisher.com

In cardiology, PET imaging is expanding from assessing metabolism with [¹⁸F]FDG to visualizing other pathophysiological processes. nih.gov There is growing interest in imaging myocardial inflammation, microcalcification using [¹⁸F]-sodium fluoride (B91410), and cardiac amyloidosis. nih.govnih.gov A tracer for diagnosing cardiac amyloidosis, [¹⁸F]florbetaben, recently received FDA Fast Track Designation, highlighting the clinical need for novel cardiac PET agents. life-mi.com The development of tracers like [¹⁸F]FTPP+ for imaging mitochondrial function in cardiotoxicity also represents a new frontier. researchgate.net The versatility of the [¹⁸F]fluorobenzoyl moiety suggests its potential role in the development of tracers for these and other emerging cardiovascular targets.

Q & A

Basic: What are the primary synthetic strategies for producing 4-(Fluoro-18F)benzoic acid, and what methodological considerations ensure high radiochemical purity (RCP)?

This compound is typically synthesized via nucleophilic radiofluorination using precursors like nitro- or trimethylammonium-substituted benzoic acid derivatives. A critical step is the use of anhydrous conditions and optimized reaction temperatures (e.g., 80–100°C) to minimize hydrolysis of the intermediate [18F]fluoride-Kryptofix 222 complex. For example, substituting benziodoxole precursors can yield single products with RCP >98% after purification via HPLC or solid-phase extraction (SPE) . Methodological rigor includes pre-activation of the precursor and rapid quenching to prevent radiolysis.

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

High-performance liquid chromatography (HPLC) with C18 reverse-phase columns is widely used, employing mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to separate unreacted [18F]fluoride and byproducts. Radio-TLC can also validate purity, with silica plates developed in ethyl acetate/hexane (1:1) to confirm RCP ≥98% . Solid-phase extraction (e.g., using Sep-Pak cartridges) is a rapid alternative for preclinical applications requiring shorter synthesis times.

Basic: How is this compound characterized in terms of chemical identity and radiochemical stability?

Post-synthesis characterization involves:

  • NMR spectroscopy : To confirm the absence of regioisomers (e.g., 2- vs. 4-fluoro substitution) using 19F and 1H spectra .
  • LC-MS : For non-radioactive analogs, LC-MS with electrospray ionization (ESI) verifies molecular ion peaks (e.g., m/z 157.03 for [M-H]⁻) .
  • Stability studies : Incubation in saline or serum at 37°C for 2–4 hours, with radio-TLC/HPLC monitoring to detect defluorination or decomposition .

Advanced: How can researchers address the challenges of this compound’s short half-life (min) in experimental design?

Key strategies include:

  • Automated synthesis modules : Reduce synthesis time to <60 minutes, ensuring sufficient activity for downstream applications .
  • Microfluidic systems : Enable low precursor consumption and rapid heat transfer for faster reactions .
  • Preclinical timing : Align pharmacokinetic studies with the half-life, prioritizing early time points (e.g., 30–60 min post-injection) for PET imaging .

Advanced: How can contradictions in reported radiochemical yields (RCY) for this compound derivatives be resolved?

Discrepancies in RCY (e.g., 50–90%) arise from variables like precursor reactivity, fluoride source (cyclotron vs. generator), and purification efficiency. To resolve these:

  • Standardize reaction conditions : Use identical molar ratios of precursor/Kryptofix 222 and reaction times across studies .
  • Validate methods with cold analogs : Non-radioactive fluorination (e.g., using 19F) identifies side reactions (e.g., demethylation) that reduce RCY .
  • Cross-lab reproducibility tests : Collaborative studies using shared protocols can isolate methodological vs. instrumental variability .

Advanced: What methodologies optimize the radiochemical yield (RCY) of this compound in complex matrices (e.g., serum-containing solutions)?

  • Protecting group strategies : Temporarily mask the carboxylic acid group with tert-butyl esters during fluorination to prevent side reactions, followed by acidic deprotection .
  • Co-solvent systems : Add 10–20% dimethyl sulfoxide (DMSO) to improve precursor solubility and reduce aggregation in aqueous matrices .
  • In situ trapping agents : Use scavengers like tetrabutylammonium bicarbonate to sequester free [18F]fluoride, minimizing nonspecific binding .

Advanced: How do structural modifications (e.g., nitro or methyl substituents) on the benzoic acid core influence the pharmacokinetics of 18F-labeled derivatives?

Adding electron-withdrawing groups (e.g., -NO₂ at the 5-position) increases lipophilicity, enhancing blood-brain barrier penetration but accelerating hepatic clearance. Conversely, methyl groups improve metabolic stability but reduce solubility. For example:

  • 2-[18F]-Fluoro-5-nitrobenzoic acid : Shows higher tumor uptake in PET imaging due to enhanced passive diffusion .
  • 4-[18F]-Fluoro-3-methoxybenzoic acid : Slower clearance in renal excretion studies, attributed to reduced interaction with organic anion transporters (OATs) .

Advanced: What computational modeling approaches predict the reactivity of this compound precursors in nucleophilic fluorination?

Density functional theory (DFT) calculations assess the transition state energy of fluoride displacement reactions. Key parameters include:

  • Electrostatic potential maps : Identify electron-deficient aryl positions favoring nucleophilic attack .
  • Solvent effect modeling : Simulate polar aprotic solvents (e.g., DMSO) to optimize activation energy barriers .
  • Isotope effects : Model 18F vs. 19F kinetics to predict RCY without radioactive trials .

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